4-Trifluoromethyl thioanisole
Overview
Description
It is a colorless liquid that is widely used in various scientific experiments and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Trifluoromethyl thioanisole can be synthesized through several methods. One common synthetic route involves the methylation of thiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. Another method involves the trifluoromethylation of thioanisole using trifluoromethyl iodide and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethyl thioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether under reflux.
Substitution: Nitric acid and sulfuric acid; typically carried out at low temperatures to control the reaction rate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Nitro derivatives of this compound.
Scientific Research Applications
4-Trifluoromethyl thioanisole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs with antifungal and antibacterial activities.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl thioanisole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The sulfur atom in the thioanisole moiety can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Thioanisole: The simplest alkyl-aryl thioether, used as a starting material for various chemical syntheses.
4-Trifluoromethylphenol: Another trifluoromethyl-substituted compound with different reactivity and applications.
Trifluoromethylbenzene: A related compound with similar trifluoromethyl substitution but lacking the sulfur atom.
Uniqueness: 4-Trifluoromethyl thioanisole is unique due to the presence of both the trifluoromethyl group and the thioether moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity towards nucleophiles, making it a valuable reagent in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
1-methylsulfanyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGXLDXWNLTGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450843 | |
Record name | 4-Trifluoromethyl thioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329-14-6 | |
Record name | 4-Trifluoromethyl thioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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